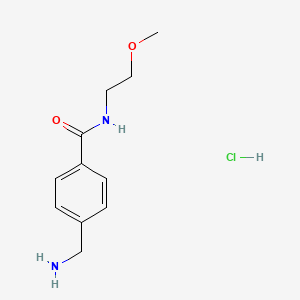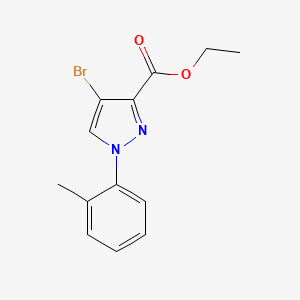
2-Acetylpyrazine oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)ethanone oxime is a chemical compound with the molecular formula C₆H₇N₃O It is an oxime derivative of pyrazine, characterized by the presence of a pyrazine ring attached to an ethanone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)ethanone oxime can be synthesized through the reaction of pyrazin-2-yl ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous ethanol solution at elevated temperatures. The general reaction scheme is as follows:
[ \text{Pyrazin-2-yl ethanone} + \text{Hydroxylamine hydrochloride} \rightarrow \text{1-(Pyrazin-2-yl)ethanone oxime} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for 1-(Pyrazin-2-yl)ethanone oxime are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature, solvent, and concentration, can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)ethanone oxime involves its interaction with molecular targets through the oxime group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or metal chelation.
Comparison with Similar Compounds
1-(Pyrazin-2-yl)ethanone: The parent compound without the oxime group.
2-(Pyrazin-2-yl)ethanone oxime: An isomer with the oxime group attached to a different position on the pyrazine ring.
1-(Pyridin-2-yl)ethanone oxime: A similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness: 1-(Pyrazin-2-yl)ethanone oxime is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other heterocyclic oximes. This uniqueness makes it valuable in specific applications where the pyrazine ring’s properties are advantageous.
Properties
IUPAC Name |
N-(1-pyrazin-2-ylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKUDCNZFWEAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)






